

Introduction: The Structural and Stereochemical Identity of (1R)-(-)-Thiocamphor

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1R)-(-)-Thiocamphor

Cat. No.: B3029116

[Get Quote](#)

(1R)-(-)-Thiocamphor, a sulfur analog of the well-known natural product camphor, is a chiral bicyclic thioketone. Its rigid [2.2.1]heptane framework, inherited from its parent camphor, provides a conformationally locked scaffold that is of significant interest in stereoselective synthesis. The molecule's formal IUPAC name is (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione.[1][2]

The core of its chemical identity lies in two key features: the thione (C=S) functional group and the inherent chirality of the bicyclic system. The "(1R)" designation specifies the absolute configuration at the bridgehead carbon, which dictates the overall enantiomeric form of the molecule. This defined three-dimensional structure is fundamental to its application as a chiral auxiliary.

Caption: Chemical structure of (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione.

Core Physicochemical Properties

The bulk properties of a compound are critical for its handling, formulation, and reaction setup. **(1R)-(-)-Thiocamphor** is a solid at room temperature, typically appearing as a crystalline powder ranging in color from light yellow to brown.[3] This coloration is characteristic of many thioketones.

Key quantitative properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	53402-10-1	[3][4]
Molecular Formula	C ₁₀ H ₁₆ S	[1][3][4]
Molecular Weight	168.30 g/mol	[1][3]
Appearance	Light yellow to brown crystalline powder	
Melting Point	134 - 138 °C	
Optical Rotation	[α] ²⁰ /D = -17° to -25° (c=3 in EtOAc)	[3]
Purity	≥ 97% (GC)	[3]

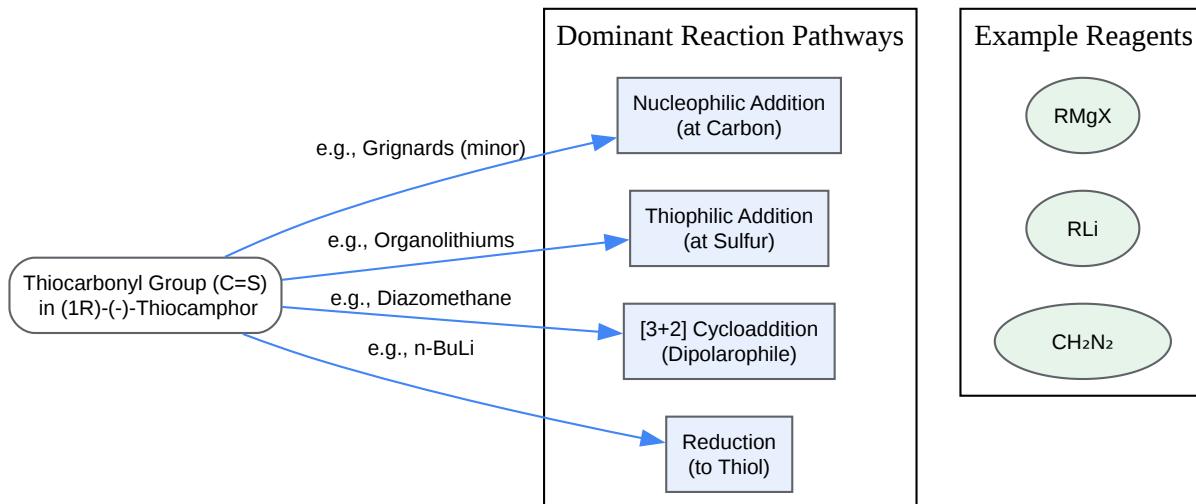
The negative sign of the optical rotation confirms the levorotatory nature of this specific enantiomer, a crucial parameter for verifying its enantiopurity.

Spectroscopic Characterization Profile

While detailed spectral data for **(1R)-(-)-Thiocamphor** is not abundantly available in public repositories, its characterization relies on standard analytical techniques. Supplier specifications consistently note that the structure is confirmed by NMR.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A comparative ¹³C and ¹H NMR analysis of camphor and thiocamphor reveals significant differences attributable to the electronic nature and anisotropy of the C=S bond.[5] The carbon of the thiocarbonyl group is expected to be significantly deshielded, appearing far downfield in the ¹³C NMR spectrum, though typically less so than the corresponding carbonyl carbon in camphor (which appears near 220 ppm).[6] The adjacent protons would also experience shifts due to the magnetic anisotropy of the C=S double bond.
- Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum would be the C=S stretching vibration. This bond is weaker than a C=O bond, and its vibration appears at a lower frequency, typically in the range of 1020-1250 cm⁻¹. This is a key diagnostic peak to confirm the conversion from camphor to thiocamphor.

- Mass Spectrometry (MS): The molecular ion peak $[M]^+$ would be observed at an m/z of approximately 168.10. High-resolution mass spectrometry (HRMS) would confirm the elemental composition $C_{10}H_{16}S$. Predicted collision cross-section (CCS) values for various adducts, such as $[M+H]^+$ and $[M+Na]^+$, have been calculated and can aid in structural confirmation.^[7]


Chemical Reactivity and Mechanistic Considerations

The reactivity of **(1R)-(-)-Thiocamphor** is dominated by the properties of the thiocarbonyl (thione) group.

Electrophilicity and Reactivity Compared to Ketones

Thioketones are generally more reactive towards nucleophiles than their ketone counterparts.^[8] This heightened reactivity stems from the less effective overlap between the 2p orbital of carbon and the 3p orbital of sulfur, leading to a weaker and more polarizable π -bond. Consequently, the carbon atom of the C=S group is a potent electrophile.^[8]

However, the reaction pathways can differ significantly from those of ketones. For instance, reactions with organolithium reagents often do not result in simple nucleophilic addition to the carbon. Instead, processes like reduction to the corresponding thiol or "thiophilic" attack at the sulfur atom can become dominant pathways.^{[9][10]} This divergent reactivity is a critical consideration in synthetic design.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for the thiocarbonyl group in thioketones.

Cycloaddition Reactions

Thioketones are excellent dipolarophiles and dienophiles. They readily participate in [3+2] cycloaddition reactions with reagents like diazomethane to form thiadiazoline rings, a transformation that is often highly regioselective.[\[11\]](#)

Formation of Thio-ozonides

Under certain conditions, particularly with specific amines or thiols, thioketones can undergo oxidative dimerization to form 1,2,4-trithiolanes, also known as thio-ozonides.[\[12\]](#) This reactivity highlights the compound's sensitivity to oxidative conditions.

Application in Asymmetric Synthesis: A Chiral Auxiliary

The most significant potential application for **(1R)-(-)-Thiocamphor** in drug development and advanced organic synthesis is as a chiral auxiliary.

A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a subsequent reaction to produce a single enantiomer or diastereomer of the product.[13] The auxiliary is then cleaved and can ideally be recovered. The effectiveness of an auxiliary relies on its ability to create a sterically and electronically biased environment.

The rigid, bicyclic structure of thiocamphor makes it an excellent candidate for this role. Its bulky, well-defined shape can effectively shield one face of a reactive center attached to it, forcing an incoming reagent to approach from the less hindered face. While its parent, camphor, and its derivatives (like camphorsultam) are well-established chiral auxiliaries,[13] thiocamphor offers a unique electronic and steric profile due to the sulfur atom, potentially leading to different reactivity and selectivity profiles.

[Click to download full resolution via product page](#)

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Synthesis and Purification Protocol

(1R)-(-)-Thiocamphor is synthesized from its corresponding ketone, (1R)-(+)-Camphor. A classic and effective method involves thionation using hydrogen sulfide and an acid catalyst.[\[1\]](#) An alternative, commonly cited in literature for thione synthesis, uses phosphorus pentasulfide.[\[10\]](#)

Protocol: Synthesis via H₂S and HCl

This protocol is a representative method based on classical procedures. Researchers should first consult primary literature and conduct appropriate risk assessments.

- Reaction Setup: Dissolve (1R)-(+)-Camphor (1.0 eq) in absolute ethanol in a three-neck flask equipped with a gas inlet, a gas outlet bubbler, and a thermometer.
- Cooling: Cool the solution to 0 °C in an ice bath.
- Gas Introduction: While maintaining the temperature at 0 °C, simultaneously bubble dry hydrogen sulfide (H₂S) gas and dry hydrogen chloride (HCl) gas through the stirred solution. (Caution: Both gases are highly toxic and corrosive. This step must be performed in a well-ventilated fume hood with appropriate safety measures and gas scrubbing).
- Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction mixture will typically change color.
- Workup: Once the reaction is complete, stop the gas flow and pour the reaction mixture into a large volume of ice-cold water.
- Extraction: The solid product may precipitate. If not, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

- Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **(1R)-(-)-Thiocamphor**.

Safety, Handling, and Storage

Proper handling of **(1R)-(-)-Thiocamphor** is essential due to its associated hazards.

Hazard Class	GHS Statement
Flammability	H228: Flammable solid
Skin Contact	H315: Causes skin irritation
Eye Contact	H319: Causes serious eye irritation
Inhalation	H335: May cause respiratory irritation

Data sourced from PubChem GHS Classification.[\[2\]](#)

Handling Precautions:

- Use only in a well-ventilated area or outdoors.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- Do not eat, drink, or smoke when using this product.
- Avoid breathing dust, fumes, or vapors.

Storage:

- Store at room temperature in a cool, dark place is recommended.
- Keep the container tightly closed and store away from oxidizing agents. Like many thiones, it can be susceptible to oxidation back to the ketone.[\[10\]](#)

Conclusion

(1R)-(-)-Thiocamphor is a specialized chiral reagent with a rich chemical profile defined by its rigid bicyclic structure and reactive thioketone functionality. Its well-defined stereochemistry makes it a valuable compound for investigations in asymmetric synthesis, while the unique reactivity of the thione group offers synthetic pathways distinct from its more common oxygen analog. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (1R)-(-)-Thiocamphor | 53402-10-1 [smolecule.com]
- 2. (1R)-(-)-Thiocamphor | C10H16S | CID 1714210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. (1R)-(-)-Thiocamphor [webbook.nist.gov]
- 5. 13C and 220 MHz analysis of camphor and thiocamphor. Anisotropy and solvent effects of the c [[double bond, length half m-dash]] s bond - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. bmse001230 Camphor at BMRB [bmrbb.io]
- 7. PubChemLite - (1r)-(-)-thiocamphor (C10H16S) [pubchemlite.lcsb.uni.lu]
- 8. Thioketone - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 9. Contrasting reactions of ketones and thioketones with alkylolithiums: a coordinated experimental and computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Reactions of thioketones. Part II. Thio-ozonide formation in some nucleophilic reactions of thioketones with amines and with benzenethiol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [Introduction: The Structural and Stereochemical Identity of (1R)-(-)-Thiocamphor]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3029116#physical-and-chemical-properties-of-1r-thiocamphor\]](https://www.benchchem.com/product/b3029116#physical-and-chemical-properties-of-1r-thiocamphor)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com